(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of cyclopropyl ketones. It has a complex structure with multiple functional groups, including a bromophenyl group, a chlorophenyl group, a cyclopropyl group, a methanone group, and an oxime group .
Molecular Structure Analysis
The molecular formula of this compound is C23H17BrCl3NO . It has a molecular weight of 485.76. The structure includes a bromophenyl group, a chlorophenyl group, a cyclopropyl group, a methanone group, and an oxime group .Scientific Research Applications
Synthesis Processes and Intermediate Production
One significant aspect of this compound's application in scientific research involves its role in synthesis processes. For instance, Gao Xue-yan (2011) demonstrated the synthesis of 4-Chlorophenyl cyclopropyl ketone, which is an intermediate for flucycloxuron, an insecticide. This process involves using 4-chlorophenyl cyclopropyl ketone, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide as starting materials, resulting in a "one-pot" reaction yielding a 70.6% yield (Gao Xue-yan, 2011).
Oxime Hydrochlorides and Diazaspirohexenones Production
Another notable application is in the production of oxime hydrochlorides and diazaspirohexenones. Research by H. Yoshida et al. (1988) explored the preparation of cyclopropenone oxime hydrochlorides from cyclopropenones and hydroxylamine hydrochloride. These salts were reacted with alkyl and aryl isocyanates to afford 4,6-diazaspiro[2.3]hexenones (H. Yoshida et al., 1988).
Reactivity with Isocyanates
The reactivity of cyclopropenone oximes with isocyanates offers significant insight into their potential applications. A study by H. Yoshida et al. (1990) revealed that diphenylcyclopropenone oxime reacts with acetyl or tosyl isocyanate, carboxylic anhydrides, or nitrohalobenzenes to yield cyclopropenone O-substituted oxime derivatives (H. Yoshida et al., 1990).
Environmental Applications
In environmental science, this compound's derivatives have been studied for their reactivity and degradation products. Tarek Manasfi et al. (2015) investigated the degradation products of benzophenone-3 in chlorinated seawater swimming pools, which is relevant to understanding the environmental impact and transformation products of related compounds (Tarek Manasfi et al., 2015).
Future Directions
properties
IUPAC Name |
(Z)-1-(4-bromophenyl)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrCl3NO/c24-17-6-1-15(2-7-17)23(21-12-20(21)14-3-8-18(25)9-4-14)28-29-13-16-5-10-19(26)11-22(16)27/h1-11,20-21H,12-13H2/b28-23+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSYSSZZJMLTGZ-WEMUOSSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrCl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.